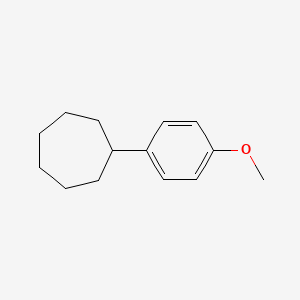

(4-Methoxyphenyl)cycloheptane

Cat. No. B8295860

M. Wt: 204.31 g/mol

InChI Key: WEXBCIAKNJEPAY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08637710B2

Procedure details

1.80 M t-BuLi in pentane (0.78 mL, 1.40 mmol) was added at −40° C. to 5.0 mL of a THF solution of 4-methoxyphenylboronic acid pinacol ester (351.2 mg, 1.5 mmol). The reaction mixture was stirred at −40° C. for 30 minutes, and then stirred at 0° C. for 30 minutes. The solvent was removed at 0° C. under reduced pressure. White crystals of the residual lithium t-butyl borate were dissolved in 2.4 mL THF at 0° C. To the resulting solution of lithium t-butyl borate were added undecane (66.2 mg, 0.42 mmol), bromocycloheptane (178.2 mg, 1.01 mmol), a 0.10 M THF solution of magnesium bromide MgBr2 (2.00 mL, 0.20 mmol), and a THF solution (0.60 ml, 0.030 mmol, 3.00 mol %) of an iron chloride.1,2-bis(bis(3,5-trimethylsilylphenyl)phosphino)benzene complex (FeCl2.[3,5-(t-Bu)2]-DPPBz complex). The coupling reaction was performed at 40° C. for 3 hours. The resulting reaction mixture was cooled to 0° C., and 2.0 mL of a saturated aqueous solution of ammonium chloride was subsequently added thereto. The aqueous layer was extracted five times with diethylether. The combined organic extract was filtered using a Florisil pad (100-200 mesh, Nacalai Tesque, Inc.). After thin-layer chromatography (hexane), (4-methoxyphenyl)cycloheptane was obtained as a colorless liquid (0.199 g, yield 97%).

Name

iron chloride

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step One

Name

lithium t-butyl borate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

magnesium bromide MgBr2

Quantity

2 mL

Type

reactant

Reaction Step Seven

[Compound]

Name

saturated aqueous solution

Quantity

2 mL

Type

reactant

Reaction Step Eight

Name

Yield

97%

Identifiers

|

REACTION_CXSMILES

|

[Li]C(C)(C)C.CCCCC.[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16](B2OC(C)(C)C(C)(C)O2)=[CH:15][CH:14]=1.B([O-])([O-])OC(C)(C)C.[Li+].[Li+].CCCC[CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH3:48].BrC1CCCCCC1.[Cl-].[NH4+]>[Fe](Cl)Cl.CCCCCC.C1COCC1>[CH3:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([CH:42]2[CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48]2)=[CH:17][CH:18]=1 |f:3.4.5,8.9|

|

Inputs

Step One

|

Name

|

iron chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe](Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

0.6 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]C(C)(C)C

|

|

Name

|

|

|

Quantity

|

0.78 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCCCC

|

|

Name

|

|

|

Quantity

|

351.2 mg

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)B1OC(C)(C)C(C)(C)O1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Six

|

Name

|

lithium t-butyl borate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B(OC(C)(C)C)([O-])[O-].[Li+].[Li+]

|

|

Name

|

|

|

Quantity

|

66.2 mg

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCCCCCC

|

|

Name

|

|

|

Quantity

|

178.2 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC1CCCCCC1

|

Step Seven

[Compound]

|

Name

|

magnesium bromide MgBr2

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

saturated aqueous solution

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at −40° C. for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at 0° C. for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed at 0° C. under reduced pressure

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

White crystals of the residual lithium t-butyl borate were dissolved in 2.4 mL THF at 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The coupling reaction

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was performed at 40° C. for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to 0° C.

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted five times with diethylether

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined organic extract

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(C=C1)C1CCCCCC1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.199 g | |

| YIELD: PERCENTYIELD | 97% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |